molecular formula C24H23NO9 B1232061 Oxaprozin glucuronide CAS No. 90283-09-3

Oxaprozin glucuronide

Cat. No.: B1232061
CAS No.: 90283-09-3
M. Wt: 469.4 g/mol
InChI Key: ZONKPOICDFFRNF-MJRVOHGCSA-N
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Mechanism of Action

Target of Action

Oxaprozin glucuronide, a metabolite of Oxaprozin, primarily targets cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors , thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Oxaprozin is well absorbed orally, with approximately 95% bioavailability . It undergoes hepatic metabolism, with about 65% metabolized by microsomal oxidation and 35% conjugated with glucuronic acid to form this compound . The drug is excreted in the urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites) . The elimination half-life of Oxaprozin is between 41 to 55 hours , indicating its potential for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis , including inflammation, swelling, stiffness, and joint pain . It also has analgesic and antipyretic properties, helping to alleviate moderate pain and reduce fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its binding to albumin, potentially altering its free concentrations in the plasma . Additionally, increased levels of certain metal ions (such as zinc and copper), which are often seen in rheumatic conditions, can slightly increase the free concentrations of Oxaprozin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxaprozin glucuronide is typically synthesized through an enzyme-catalyzed reaction involving oxaprozin and uridine diphosphate glucuronic acid (UDPGA). The reaction is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of the glucuronic acid moiety to oxaprozin . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process includes the fermentation of genetically engineered microorganisms that express the UGT enzyme, followed by the extraction and purification of the glucuronide product . This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Oxaprozin glucuronide primarily undergoes hydrolysis and rearrangement reactions. Hydrolysis involves the cleavage of the glucuronide bond, resulting in the release of oxaprozin and glucuronic acid . Rearrangement reactions, such as acyl migration, can occur under physiological conditions, leading to the formation of isomeric glucuronides .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONKPOICDFFRNF-MJRVOHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238081
Record name Oxaprozin-1-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90283-09-3
Record name Oxaprozin-1-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaprozin-1-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAPROZIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxaprozin glucuronide
Reactant of Route 2
Oxaprozin glucuronide
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Oxaprozin glucuronide
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Reactant of Route 4
Oxaprozin glucuronide
Reactant of Route 5
Oxaprozin glucuronide
Reactant of Route 6
Oxaprozin glucuronide
Customer
Q & A

Q1: How does Oxaprozin Glucuronide interact with Human Serum Albumin (HSA)?

A1: The interaction begins with the formation of a reversible complex between this compound and HSA. [] This initial step then triggers several subsequent reactions:

  • Acyl Migration: The Oxaprozin aglycone migrates from its initial position on the glucuronic acid moiety (position 1) to other positions (2, 3, and 4). []
  • Hydrolysis: The glycosidic bond of this compound undergoes hydrolysis. []
  • Covalent Binding: Oxaprozin forms a covalent bond with the HSA molecule. []

Q2: Which site on HSA is crucial for these interactions with this compound?

A2: Research suggests that the benzodiazepine binding site on HSA, also known as Site II, plays a critical role. [] Ligands known to bind to this site, like Oxaprozin itself, effectively inhibit the reactions of this compound with HSA. [] Conversely, ligands that bind to other sites on HSA don't exhibit this inhibitory effect. []

Q3: What are the major metabolites of Oxaprozin identified in animal studies?

A3: Analysis of bile and urine from both dogs and monkeys revealed a similar metabolite profile. [] The majority of the drug-related material (approximately 90%) was identified in three forms: free, ester conjugates, and ether conjugates. [] Quantitatively, ester conjugates, primarily this compound, were the most abundant in both fluids. [] Furthermore, two phenolic metabolites were also characterized, existing in both free and conjugated forms (ester and ether glucuronides). []

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